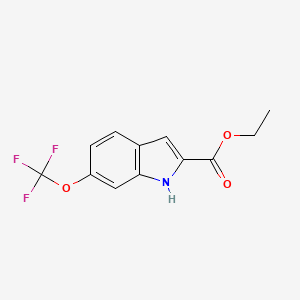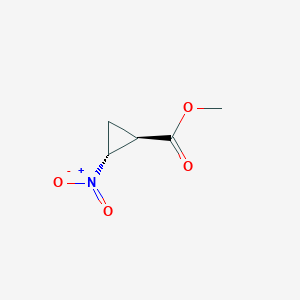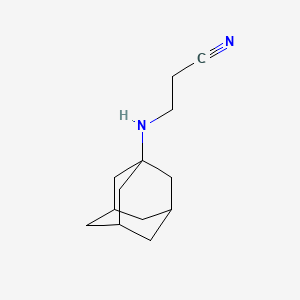
3-(Adamantan-1-ylamino)-propionitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Adamantan-1-ylamino)-propionitrile (3-APN) is an organic compound that has been studied for its potential applications in synthetic chemistry, drug discovery, and biochemistry. It is a member of the adamantane family of compounds and has been used in a variety of scientific research applications.
Scientific Research Applications
3-(Adamantan-1-ylamino)-propionitrile has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of organic compounds, including heterocycles and polycyclic aromatic compounds. It has also been used in the synthesis of drugs, such as the anticonvulsant drug pregabalin. In addition, 3-(Adamantan-1-ylamino)-propionitrile has been used to study the biochemical and physiological effects of adamantane derivatives on cells and organisms.
Mechanism of Action
The mechanism of action of 3-(Adamantan-1-ylamino)-propionitrile is not yet fully understood. However, it is believed to act as a modulator of signal transduction pathways, which may explain its use as a starting material for drug synthesis. In addition, 3-(Adamantan-1-ylamino)-propionitrile has been shown to interact with several enzymes, suggesting that it may act as an enzyme inhibitor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Adamantan-1-ylamino)-propionitrile have been studied in several organisms, including mice and rats. In mice, 3-(Adamantan-1-ylamino)-propionitrile has been shown to reduce inflammation and improve liver function. In rats, 3-(Adamantan-1-ylamino)-propionitrile has been shown to reduce levels of cholesterol and triglycerides in the blood. In addition, 3-(Adamantan-1-ylamino)-propionitrile has been shown to have an analgesic effect, suggesting its potential use as a pain reliever.
Advantages and Limitations for Lab Experiments
3-(Adamantan-1-ylamino)-propionitrile has several advantages for laboratory experiments. It is a relatively inexpensive compound, making it cost-effective for research applications. In addition, 3-(Adamantan-1-ylamino)-propionitrile has a relatively low toxicity, making it safe to use in experiments. However, 3-(Adamantan-1-ylamino)-propionitrile has some limitations for laboratory experiments. It is not very soluble in water, making it difficult to work with in aqueous solutions. In addition, 3-(Adamantan-1-ylamino)-propionitrile has a relatively low solubility in organic solvents, making it difficult to use in organic synthesis reactions.
Future Directions
The potential future directions for 3-(Adamantan-1-ylamino)-propionitrile research are numerous. Further research is needed to understand its mechanism of action and its biochemical and physiological effects. In addition, further research is needed to develop efficient and cost-effective synthesis methods for 3-(Adamantan-1-ylamino)-propionitrile. Finally, 3-(Adamantan-1-ylamino)-propionitrile could be used as a starting material for the synthesis of a variety of organic compounds, including drugs, and further research is needed to explore its potential applications in drug discovery.
Synthesis Methods
3-(Adamantan-1-ylamino)-propionitrile can be synthesized through a two-step process. First, a Grignard reaction is used to prepare an intermediate, 3-amino-1-adamantanecarboxylic acid. This intermediate is then reacted with propionitrile to produce 3-(Adamantan-1-ylamino)-propionitrile. This synthesis method has been demonstrated to be efficient and cost-effective, making it an attractive choice for research applications.
properties
CAS RN |
32901-14-7 |
|---|---|
Product Name |
3-(Adamantan-1-ylamino)-propionitrile |
Molecular Formula |
C13H20N2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-(1-adamantylamino)propanenitrile |
InChI |
InChI=1S/C13H20N2/c14-2-1-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,15H,1,3-9H2 |
InChI Key |
DRROTNRHCXFLBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



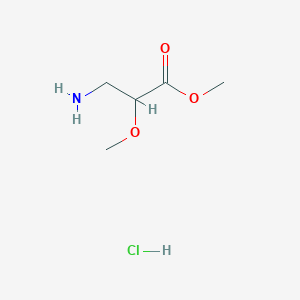
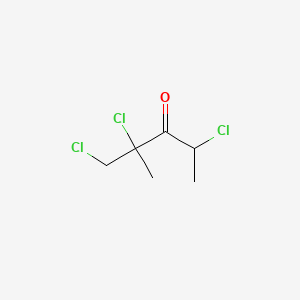
![tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B6598616.png)
![7-[4-(difluoromethoxy)benzenesulfonyl]-2-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B6598622.png)
![6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one](/img/structure/B6598629.png)
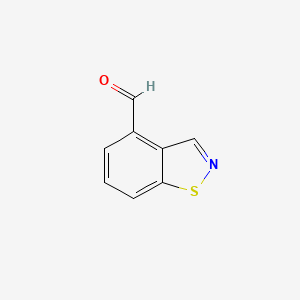
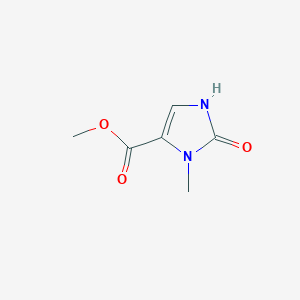
![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)

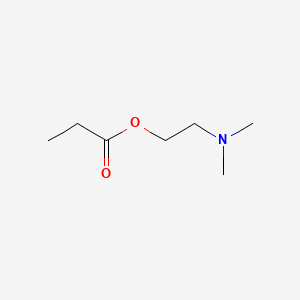
![methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6598675.png)
